molecular formula C7H9N3S2 B1337034 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide CAS No. 5351-71-3

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No. B1337034
CAS RN: 5351-71-3
M. Wt: 199.3 g/mol
InChI Key: PJVHAJJEMJNPHN-WEVVVXLNSA-N
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Description

The compound 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. These compounds often contain a thiophene ring, which is a five-membered sulfur-containing heterocycle known for its stability and electronic properties, making it a valuable component in drug design .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with an appropriate aldehyde or ketone in the presence of a sulfur source. For instance, the synthesis of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was achieved through the Schiff base condensation of 2-hydroxy-1-naphthaldehyde with N-phenylhydrazinecarbothioamide . Similarly, interactions between (1-aryl ethylidene)hydrazinecarbothioamides and tetracyanoethylene can lead to the formation of 1,3-thiazine and pyrimidinethione derivatives, showcasing the versatility of these compounds in generating diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide, was determined to belong to the monoclinic system with P21/c space group, and its structure was stabilized by various hydrogen bonding interactions . Another derivative, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, was found to belong to the triclinic crystal system with space group P-1, indicating the structural diversity within this class of compounds .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can participate in various chemical reactions, leading to the formation of complex heterocyclic systems. The interaction with tetracyanoethylene, as mentioned earlier, is an example of how these compounds can be used as precursors for the synthesis of thiazine and pyrimidinethione derivatives . Additionally, the Schiff base formation is a common reaction for these compounds, as seen in the synthesis of fluorescent probes for metal ion detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in common organic solvents and may show fluorescence, which can be exploited in sensor applications . The presence of the thiophene ring contributes to the electronic properties of these compounds, which can be analyzed using frontier molecular orbital analysis to understand their reactivity and interaction with other molecules . The anticonvulsant activity of certain derivatives also highlights the importance of the thiophene ring and the hydrazinecarbothioamide moiety in biological applications .

Safety And Hazards

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is not for human or veterinary use . Further safety and hazard information is not provided in the search results.

properties

IUPAC Name

[(E)-1-thiophen-2-ylethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVHAJJEMJNPHN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421377
Record name (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide

CAS RN

5351-71-3
Record name NSC707
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide
Reactant of Route 2
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide

Citations

For This Compound
4
Citations
SM Gomha, MM Edrees, FMA Altalbawy - International journal of …, 2016 - mdpi.com
A new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes 3a–i were synthesized via reaction of 5,5′-(1,4-phenylene)bis(3-(…
Number of citations: 92 www.mdpi.com
P Thanigaimalai, KC Lee, VK Sharma, E Roh… - Bioorganic & medicinal …, 2011 - Elsevier
A series of 2-(1-phenylalkylidene)hydrazinecarbothioamides 2, 2-(1-phenylalkyl)hydrazinecarbothioamides 3, 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide (4), …
Number of citations: 32 www.sciencedirect.com
A Singh, G Singh, PMS Bedi - Journal of Heterocyclic …, 2020 - Wiley Online Library
Despite a significant work that has been done on thiophene, continuous efforts are still being made by the researchers to identify novel heterocyclic compounds with potential …
Number of citations: 32 onlinelibrary.wiley.com
MM Edrees, SM Gomhaa - Int. J. Mol. Sci. 2016, 17 (9), 1499, 2016
Number of citations: 0

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